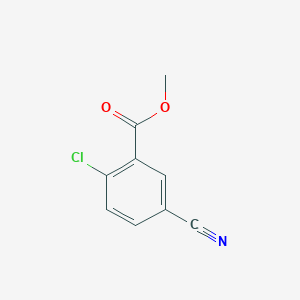

Methyl 2-chloro-5-cyanobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-5-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLQGCVEXOWXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586557 | |

| Record name | Methyl 2-chloro-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914106-36-8 | |

| Record name | Methyl 2-chloro-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Chloro 5 Cyanobenzoate

Precursor Synthesis Strategies

The efficient synthesis of the final product relies heavily on the effective preparation of its precursors, namely 2-Chloro-5-iodobenzoic Acid and its methyl ester.

Several synthetic routes to 2-Chloro-5-iodobenzoic acid have been developed, starting from different, readily available chemicals.

One common method begins with 2-chlorobenzoic acid . In this procedure, 2-chlorobenzoic acid is subjected to an iodination reaction using iodine and a strong oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. The reaction mass is typically heated to drive the reaction to completion. chemicalbook.com Purification of the crude product, often containing isomers like 2-chloro-3-iodobenzoic acid and di-iodinated species, is crucial and can be achieved through recrystallization from solvents like toluene (B28343) to yield high-purity 2-chloro-5-iodobenzoic acid. chemicalbook.com

Another widely reported strategy employs methyl anthranilate as the starting material. This multi-step process involves:

Iodination: Methyl anthranilate is first iodinated to produce 2-amino-5-iodobenzoic acid methyl ester. google.com

Sandmeyer Reaction: The amino group is then converted to a chloro group via a classic Sandmeyer reaction. This involves diazotization of the amine with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid, followed by reaction with a copper(I) chloride catalyst to introduce the chlorine atom, yielding 2-chloro-5-iodobenzoic acid methyl or ethyl ester. google.compatsnap.comgoogle.com

A third approach starts from o-chlorobenzoic acid , which undergoes nitration, reduction, and then a diazotization-iodination sequence to arrive at the desired product. patsnap.com

The following table summarizes these primary synthetic routes.

| Starting Material | Key Reagents and Reactions | Reported Purity/Yield | Reference |

| 2-Chlorobenzoic Acid | Iodine, Ammonium Persulfate, H₂SO₄ | >98% Purity | chemicalbook.com |

| Methyl Anthranilate | 1. Iodination 2. Sandmeyer Reaction 3. Hydrolysis | 64-70% Total Yield | google.com |

| o-Chlorobenzoic Acid | 1. Nitration 2. Reduction 3. Diazotization/Iodination | 95.1% Yield (Reduction Step) | patsnap.com |

Once 2-chloro-5-iodobenzoic acid is obtained, it is converted to its methyl ester, Methyl 2-chloro-5-iodobenzoate. This transformation is a critical step that prepares the molecule for the subsequent cyanation reaction. The esterification is typically carried out using standard methods for converting a carboxylic acid to a methyl ester.

A common and straightforward method is Fischer esterification . This involves refluxing the 2-chloro-5-iodobenzoic acid in an excess of methanol (B129727), which acts as both the solvent and the reactant. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by methanol.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treating it with a reagent like thionyl chloride (SOCl₂). The resulting 2-chloro-5-iodobenzoyl chloride is then reacted with methanol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, to form the methyl ester. This method is often faster and proceeds under milder conditions than Fischer esterification.

Cyanation Reactions for Regioselective Nitrile Group Introduction

The final and key transformation in the synthesis of Methyl 2-chloro-5-cyanobenzoate is the regioselective replacement of the iodine atom with a nitrile (-CN) group. This is typically achieved via a transition-metal-catalyzed cyanation reaction.

The classic method for this transformation is the Rosenmund-von Braun reaction , which uses copper(I) cyanide (CuCN) to convert an aryl halide to an aryl nitrile. organic-chemistry.org However, traditional Rosenmund-von Braun conditions require high temperatures (150–250 °C) and polar, high-boiling solvents like DMF or nitrobenzene, which can be incompatible with sensitive functional groups. organic-chemistry.orgthieme-connect.de

Modern modifications have been developed to make this reaction more efficient and practical. A significant improvement involves the use of L-proline as a ligand or promoter. daneshyari.com Research has shown that L-proline can effectively promote the CuCN-catalyzed cyanation of aryl halides, allowing the reaction to proceed at much lower temperatures (80–120 °C). thieme-connect.de This L-proline-promoted protocol demonstrates excellent functional-group compatibility and provides a more convenient and efficient route to aryl nitriles. thieme-connect.de The reaction is typically performed using CuCN and L-proline in a solvent such as DMF. thieme-connect.dedaneshyari.com

The table below, based on findings for L-proline-promoted cyanation, illustrates the effectiveness of this method on various aryl halides. thieme-connect.de

| Substrate (Aryl Halide) | Product | Yield (%) |

| 4-Methoxy-iodobenzene | 4-Methoxybenzonitrile | 98 |

| 4-Nitro-iodobenzene | 4-Nitrobenzonitrile | 92 |

| Iodobenzene | Benzonitrile (B105546) | 90 |

| 4-Methoxy-bromobenzene | 4-Methoxybenzonitrile | 81 |

| Bromobenzene | Benzonitrile | 76 |

| 3-Amino-bromobenzene | 3-Aminobenzonitrile | 69 |

Beyond copper-catalyzed methods, several alternative protocols for the cyanation of aryl halides have been developed, utilizing different catalysts and cyanide sources. These alternatives often offer advantages in terms of toxicity, cost, and reaction conditions.

Palladium-Catalyzed Cyanation: Palladium catalysts are highly effective for cyanation reactions. A common and less toxic cyanide source used in these reactions is zinc cyanide (Zn(CN)₂). blogspot.comacs.org One protocol involves heating the aryl halide with Zn(CN)₂, a palladium-on-carbon (Pd/C) catalyst, and a phosphine (B1218219) ligand like dppf in a solvent such as DMAC. blogspot.com These reactions can proceed in high yields, even with challenging substrates like aryl chlorides. blogspot.comacs.org

Nickel-Catalyzed Cyanation: Nickel catalysis provides a cost-effective alternative to palladium. Recent methods have explored nickel-catalyzed reductive couplings using novel, bench-stable cyanating agents. One such reagent is 2-methyl-2-phenyl malononitrile (B47326) (MPMN), an electrophilic carbon-bound cyanide source that avoids the release of free cyanide ions. acs.org Another approach uses cyanogen (B1215507) bromide (BrCN) as the cyanide source in a nickel-catalyzed reductive cyanation process. mdpi.com

Cyanide-Free Sources: To circumvent the high toxicity of metal cyanides, "cyanide-free" cyanation protocols have been developed. These methods use alternative reagents that generate the cyanide nucleophile in situ. Formamide (B127407), for instance, can serve as both a cyanide source and a solvent in palladium-catalyzed reactions. chemistryviews.org Another approach uses a combination of ammonium bicarbonate and DMF as the cyanide source in a copper-mediated reaction. figshare.com

The following table summarizes some of these alternative cyanation methodologies.

| Catalyst System | Cyanide Source | Key Features | Reference |

| Palladium/dppf | Zinc Cyanide (Zn(CN)₂) | Effective for aryl bromides and chlorides; less toxic CN source. | blogspot.comacs.org |

| Palladium Acetate/Xantphos | Formamide | Cyanide-free source; formamide acts as solvent and reagent. | chemistryviews.org |

| Nickel/Ligand | 2-methyl-2-phenyl malononitrile (MPMN) | Bench-stable, electrophilic, non-toxic CN reagent. | acs.org |

| Nickel Bromide | Cyanogen Bromide (BrCN) | Cost-effective, commercially available cyanation reagent. | mdpi.com |

| Copper | Ammonium Bicarbonate / DMF | Practical and safe method using common lab reagents. | figshare.com |

Optimization of Synthetic Pathways and Process Parameters

Optimizing the synthesis of this compound involves evaluating each stage of the process to maximize yield, minimize cost, and ensure safety and scalability.

In the esterification step , using thionyl chloride followed by methanol is generally faster and more efficient than Fischer esterification, but it involves handling a more corrosive reagent. The choice depends on the scale of the reaction and the available equipment.

For the crucial cyanation step , optimization focuses on the catalyst, ligand, cyanide source, and reaction conditions. The development of the L-proline-promoted Rosenmund-von Braun reaction is a prime example of optimization, as it significantly lowers the required reaction temperature, making the process more energy-efficient and compatible with a wider range of functional groups. thieme-connect.de Further optimization of this specific reaction showed that using 1.0 equivalent of L-proline was essential for the promoting effect. thieme-connect.de

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent is a critical factor that can dictate the pathway and outcome of a chemical synthesis. In the context of synthesizing substituted benzoates and nitriles, the solvent's properties—such as polarity, proticity, and boiling point—are leveraged to control reaction rates and selectivity.

For transformations involving benzonitrile derivatives, polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are often employed. google.com These solvents are effective in dissolving a wide range of organic and inorganic reactants and can facilitate nucleophilic substitution reactions. In the synthesis of related compounds, reactions are often conducted in solvents such as DMF or N-Methylpyrrolidone. google.com

In esterification reactions, the alcohol reactant, such as methanol, can itself serve as the solvent. This approach was demonstrated in the synthesis of the closely related compound Methyl 5-bromo-2-chlorobenzoate, where methanol was used in excess to drive the reaction forward.

Modern protocols are increasingly exploring biphasic solvent systems to improve reaction efficiency and simplify purification. A notable example involves a water-dichloromethane (H₂O/CH₂Cl₂) system, which, even in the absence of a catalyst, can significantly accelerate C=N bond formation at room temperature. royalsocietypublishing.org This approach not only enhances the reaction rate but also allows for simple product extraction, as the product is isolated by removing the organic solvent under reduced pressure. royalsocietypublishing.org

| Solvent System | Reaction Type | Key Influence | Source |

|---|---|---|---|

| Dimethylformamide (DMF), DMSO | Nucleophilic Substitution (on benzonitriles) | Provides a polar aprotic medium to facilitate the reaction. | google.com |

| Methanol (MeOH) | Acid-catalyzed Esterification | Acts as both a reactant and a solvent, used in excess to favor product formation. | |

| Water/Dichloromethane (H₂O/CH₂Cl₂) | C=N Bond Formation (Catalyst-free) | Enables fast, efficient reaction at room temperature with simplified workup. | royalsocietypublishing.org |

Catalytic Systems and Ligand Effects in C-C Bond Formation

Catalysts are fundamental to many organic syntheses, enabling reactions that would otherwise be too slow or unselective. The synthesis of this compound involves two key transformations: the esterification of a carboxylic acid and the introduction of the cyano group, both of which are heavily influenced by the choice of catalyst.

For the esterification step, the classic approach involves using a strong mineral acid. In the synthesis of an analogous compound, concentrated sulfuric acid was used to catalyze the reaction between 5-bromo-2-chlorobenzoic acid and methanol.

The introduction of the cyano group onto an aromatic ring, a crucial C-C bond-forming step, often relies on transition metal catalysis. A patented process for preparing related 2-amino-5-cyanobenzoic acid derivatives involves the use of a copper(I) salt reagent, often in conjunction with an iodide salt, to facilitate the cyanation of a haloarene precursor. google.com

More contemporary and sustainable methods utilize solid acid catalysts. For the synthesis of methyl benzoates, a zirconium/titanium (Zr/Ti) solid superacid has been shown to be an effective heterogeneous catalyst for esterification. mdpi.com This type of catalyst offers the advantage of being easily separable from the reaction mixture and reusable, aligning with the principles of green chemistry. mdpi.com

| Catalyst System | Reaction Type | Function | Source |

|---|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Esterification | Acts as a traditional, homogeneous acid catalyst. | |

| Copper(I) Salt and Iodide Salt | Cyanation (C-C bond formation) | Catalyzes the nucleophilic substitution of a halogen with a cyanide group. | google.com |

| Zr/Ti Solid Superacid | Esterification | Functions as a reusable, heterogeneous acid catalyst for sustainable synthesis. | mdpi.com |

Temperature and Reaction Time Control to Minimize Byproduct Formation

The precise management of reaction temperature and duration is paramount for maximizing the yield of the desired product while minimizing the formation of impurities. The optimal conditions can vary significantly depending on the specific reaction step.

For instance, the acid-catalyzed esterification to form Methyl 5-bromo-2-chlorobenzoate required heating at 64°C for 16 hours to ensure complete conversion. In contrast, a patented method for a related nucleophilic substitution on a dichlorobenzonitrile specifies a reaction temperature range of 25-95°C for a shorter duration of 3-5 hours. google.com

A green synthesis method for methyl 3-cyanobenzoate identified a much higher dehydration temperature of 130-140°C as optimal for achieving a high yield of over 95%. researchgate.net Conversely, some highly efficient, modern protocols can proceed rapidly at ambient temperature. A catalyst-free reaction to form C=N bonds was completed in as little as 5 to 60 minutes at room temperature, which inherently reduces the likelihood of thermally induced side reactions and byproduct formation. royalsocietypublishing.org

| Reaction | Temperature | Reaction Time | Purpose | Source |

|---|---|---|---|---|

| Esterification of a halobenzoic acid | 64°C | 16 hours | To drive the equilibrium towards the ester product. | |

| Nucleophilic substitution on dichlorobenzonitrile | 25-95°C | 3-5 hours | To achieve efficient substitution while controlling byproducts. | google.com |

| Dehydration to form methyl 3-cyanobenzoate | 130-140°C | Not specified | To facilitate the final dehydration step for nitrile formation. | researchgate.net |

| Catalyst-free C=N bond formation | Room Temperature | 5-60 minutes | To achieve rapid and clean conversion under mild conditions. | royalsocietypublishing.org |

Green Chemistry Approaches and Sustainable Synthetic Transformations

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its precursors, several strategies align with these goals.

A significant advancement is the development of catalyst-free reactions that can be performed in environmentally benign solvents. The use of a water-based co-solvent system at room temperature represents a substantial move towards sustainability. royalsocietypublishing.org This method avoids the need for metal catalysts and volatile organic solvents, simplifies the purification process, and operates with high efficiency under mild conditions. royalsocietypublishing.org

Another key green strategy is the replacement of traditional homogeneous catalysts with reusable heterogeneous ones. The use of a Zr/Ti solid superacid for esterification is a prime example. mdpi.com Unlike sulfuric acid, which is corrosive and generates waste during neutralization, the solid catalyst can be filtered out and reused, making the process more sustainable and economical. mdpi.com

The synthesis of methyl 3-cyanobenzoate, while requiring high temperatures, is also described as a green process due to the careful optimization of reagents like acetic anhydride (B1165640) as a dehydrating agent to achieve a high yield (95.1%), thereby improving atom economy and reducing waste. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Methyl 2 Chloro 5 Cyanobenzoate

Reactivity of the Methyl Ester Group

The methyl ester group of Methyl 2-chloro-5-cyanobenzoate is susceptible to several important transformations, including hydrolysis, transesterification, and reduction. These reactions are fundamental in modifying the carboxyl functional group for the synthesis of more complex molecules.

Hydrolysis Mechanisms and Pathways

The hydrolysis of the methyl ester in cyanobenzoate derivatives to the corresponding carboxylic acid is a well-established transformation. This reaction is typically carried out under basic conditions, for instance, by using an alkali metal hydroxide (B78521) like sodium hydroxide. googleapis.comgoogle.comgoogle.com The process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture yields the free carboxylic acid, 2-chloro-5-cyanobenzoic acid. googleapis.comnih.gov

The pH of the reaction medium is a critical parameter, with a preferred range of 8-12 for efficient hydrolysis. googleapis.com This controlled pH ensures the formation of the carboxylate salt, which is often more soluble in the aqueous reaction mixture, facilitating the separation from any unreacted starting material. googleapis.com

Table 1: Conditions for Hydrolysis of Benzoate Derivatives

| Reactant | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Sodium Hydroxide, Ethanol, Water | - | 2-chloro-5-cyanobenzoic acid | google.comgoogle.com |

Transesterification Reactions with Diverse Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. While specific studies on the transesterification of this compound are not extensively detailed in the provided results, the general mechanism is applicable. This reaction is typically catalyzed by either an acid or a base. In a base-catalyzed transesterification, an alkoxide ion (from the new alcohol) acts as a nucleophile, attacking the ester carbonyl. An acid-catalyzed reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired product.

Reduction of the Ester Moiety to Hydroxymethyl or Aldehyde Derivatives

The methyl ester group can be reduced to either a primary alcohol (hydroxymethyl derivative) or an aldehyde. The reduction to the corresponding alcohol, (2-chloro-5-cyanophenyl)methanol, can be achieved using powerful reducing agents. While specific reagents for this exact substrate are not detailed, common reagents for such transformations include lithium aluminum hydride (LiAlH₄) or similar metal hydrides.

More controlled reduction to the aldehyde is a more challenging transformation. It often requires specialized reagents that can stop the reduction at the aldehyde stage without proceeding to the alcohol. One such method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. Another approach could be the conversion of the carboxylic acid (obtained from hydrolysis) to an acid chloride, followed by a Rosenmund reduction or reaction with a mild organometallic reagent.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) on the benzene (B151609) ring is another key site for chemical transformations, allowing for the introduction of nitrogen-containing functionalities and the construction of heterocyclic systems.

Nucleophilic Additions to the Cyano Moiety (e.g., Reaction with Hydroxylamine (B1172632) Hydrochloride to Form Amine Oxime)

The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic addition. A significant reaction is the addition of hydroxylamine (NH₂OH), often from hydroxylamine hydrochloride, to form an N-hydroxy-benzimidamide, also known as an amidoxime (B1450833) or amine oxime. This reaction is a crucial step in the synthesis of certain heterocyclic compounds. oatext.comoatext.com The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the nitrile carbon, followed by proton transfer to yield the amidoxime.

This transformation is a key step in preparing intermediates for more complex structures. For example, the resulting amidoxime can then be used in further cyclization reactions. nih.gov

Derivatization of the Nitrile into Other Nitrogen-Containing Heterocycles (e.g., 1,2,4-Oxadiazole (B8745197) Synthesis)

The nitrile functionality of this compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles, particularly 1,2,4-oxadiazoles. beilstein-journals.org The general strategy for forming a 1,2,4-oxadiazole ring involves the reaction of a nitrile with an amidoxime. organic-chemistry.orgnih.gov

In this context, the nitrile group of one molecule of a cyanobenzoate derivative can react with an amidoxime (which could be formed from another molecule of the same starting material as described in 3.2.1, or from a different nitrile). The amidoxime is first acylated by a suitable carboxylic acid derivative, and the resulting O-acylamidoxime undergoes base-catalyzed cyclization to form the 1,2,4-oxadiazole ring. nih.gov This method provides a versatile route to a wide range of 3,5-disubstituted 1,2,4-oxadiazoles, which are significant motifs in medicinal chemistry. beilstein-journals.orgnih.govnih.gov

Table 2: Synthesis of 1,2,4-Oxadiazoles

| Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Amidoximes and Organic Nitriles | PTSA-ZnCl₂ | 3,5-disubstituted-1,2,4-oxadiazoles | organic-chemistry.org |

| Nitriles, Hydroxylamine, Meldrum's acids | Microwave irradiation | 3,5-disubstituted 1,2,4-oxadiazoles | organic-chemistry.org |

Reactivity of the Chloro-Substituted Phenyl Ring

The chlorine atom on the aromatic ring of this compound is activated towards substitution reactions due to the presence of the strongly electron-withdrawing cyano group at the ortho position and the methyl ester group at the para position.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

The rate of SNAr reactions is significantly enhanced when strong electron-withdrawing groups are positioned ortho and/or para to the leaving group (in this case, the chloro group). libretexts.org In this compound, both the cyano and ester groups are in positions that stabilize the negative charge of the Meisenheimer intermediate through resonance, thus facilitating the displacement of the chloride ion by a nucleophile. masterorganicchemistry.comlibretexts.org

A wide range of nucleophiles can be employed in SNAr reactions. nih.govd-nb.info

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and hydroxides can replace the chlorine to form aryl ethers and phenols, respectively.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines react readily to yield anilines and N-substituted anilines. nih.gov

Sulfur Nucleophiles: Thiolates can be used to synthesize aryl thioethers.

The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion, which restores the aromaticity of the ring. masterorganicchemistry.com

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | R₂NH (e.g., Pyrrolidine) | N-Aryl Amine | nih.govd-nb.info |

| Alkoxide | NaOR (e.g., Sodium Methoxide) | Aryl Ether | libretexts.org |

| Hydroxide | NaOH | Phenol (ester may be saponified) | libretexts.org |

| Thiolate | NaSR (e.g., Sodium Thiophenolate) | Aryl Thioether | masterorganicchemistry.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. fiveable.me Aryl chlorides, while generally less reactive than the corresponding bromides or iodides, can participate in these reactions, especially when the aromatic ring is activated by electron-withdrawing groups. uwindsor.ca The catalytic cycle for these reactions typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organohalide. For this compound, a Suzuki coupling would involve reacting it with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a biaryl or vinyl-substituted benzoate, respectively. The use of specialized ligands can be crucial for achieving good yields with aryl chlorides. uwindsor.ca

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. It is known for its tolerance of a wide variety of functional groups. The reaction of this compound with an organostannane, catalyzed by a palladium complex, would yield a new carbon-carbon bond at the position of the chlorine atom.

The reactivity in these cross-coupling reactions is contingent on the ability of the palladium(0) catalyst to undergo oxidative addition into the carbon-chlorine bond. The electron-deficient nature of the aromatic ring in this compound facilitates this key step. uwindsor.ca

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Methyl 2-chloro-5-cyanobenzoate provides a robust scaffold for accessing several important classes of heterocycles.

The 1,2,4-oxadiazole (B8745197) ring is a privileged structure in drug discovery, known for its presence in numerous biologically active compounds. nih.govchim.itresearchgate.net The synthesis of this heterocycle often involves the cyclization reaction between an amidoxime (B1450833) and a carboxylic acid derivative. nih.govresearchgate.net this compound is an ideal starting material for this transformation.

The synthesis pathway can proceed via two primary routes:

The cyano group (-CN) of this compound can be converted into an amidoxime functional group. This new derivative can then be reacted with various carboxylic acids or their activated forms (like acid chlorides) to yield a diverse library of 3-substituted-5-(2-chloro-5-cyanophenyl)-1,2,4-oxadiazoles.

Alternatively, the methyl ester (-COOCH₃) portion of the molecule can be directly reacted with a pre-formed amidoxime. nih.gov This one-pot procedure, often carried out in a superbase medium, provides an efficient route to 3,5-disubstituted-1,2,4-oxadiazoles where the (2-chloro-5-cyanophenyl) moiety is installed at the 5-position of the heterocyclic ring. nih.gov

These synthetic strategies highlight the compound's utility in generating novel 1,2,4-oxadiazole derivatives for screening as potential new therapeutic agents. researchgate.net

Benzamide (B126) structures are a cornerstone of many pharmaceuticals. The ester functional group of this compound can readily undergo amidation with various amines to form stable benzamide linkages. Specifically, reaction with substituted aminopyridines can generate novel benzamide scaffolds bearing a pyridine (B92270) ring.

This reaction is foundational for creating libraries of compounds for structure-activity relationship (SAR) studies. A highly efficient procedure for creating similar scaffolds involves the tandem sequence of a nucleophilic aromatic substitution (SNAr) reaction, followed by nitro group reduction and subsequent heteroannulation. researchgate.net By analogy, the chloro and cyano groups on the this compound ring can be further manipulated to build complex polyheterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to possess a broad spectrum of biological activities. researchgate.net

The cyano group is a versatile functional handle for the synthesis of various nitrogen- and sulfur-containing heterocycles. By analogy with other cyano-containing compounds, this compound holds significant potential as a precursor for thiazole (B1198619) derivatives. researchgate.net For example, the Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone. organic-chemistry.org While not a direct reactant, the functional groups on this compound can be chemically modified to generate the necessary precursors for such cyclizations.

Furthermore, the synthesis of 2-cyanothiazoles has been reported using cyanogen (B1215507) gas, demonstrating the importance of the cyano moiety in forming this particular heterocyclic ring. nih.gov The synthesis of substituted benzo[d]thiazoles, which are present in many bioactive compounds, often proceeds from substituted aminobenzoates. nih.gov This suggests that modification of the chloro and cyano groups of this compound could provide entry into this important class of compounds.

Precursor for Pharmaceutical and Agrochemical Intermediates

The chemical reactivity of this compound makes it a strategic intermediate in the multi-step synthesis of active ingredients for the pharmaceutical and agrochemical industries.

Chlorinated aromatic compounds are integral to the development of modern pesticides. researchgate.net The 2-chloro-5-chloromethyl thiazole structure, for example, is a key intermediate in the synthesis of highly effective neonicotinoid insecticides like clothianidin. google.com

This compound serves as a valuable starting block for creating new pesticidal lead compounds. Its chlorinated phenyl ring is a common motif in active agrochemicals. The ester and cyano groups can be elaborated into various toxophores or moieties that enhance systemic activity in plants. google.com Research has shown that chlorinated benzamide derivatives possess significant insecticidal activity, further underscoring the potential of this compound as a precursor in agrochemical research and development. researchgate.netgoogle.com

An API intermediate is a chemical compound that serves as a building block in the synthesis of an active pharmaceutical ingredient. synthesiswithcatalysts.comswatichem.com Related structures, such as methyl 2-amino-5-chlorobenzoate, are confirmed to be useful pharmaceutical intermediates in the production of important drug classes like quinazolinones. nih.gov Similarly, other halogenated aromatic esters are used as intermediates in the synthesis of pharmaceutical inhibitors via cross-coupling reactions. srinnovationsindia.com

This compound, with its three distinct functional groups, is a strategic intermediate for building molecular complexity. chemsynthesis.com

The methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide.

The cyano group can be reduced to an amine or converted into other heterocyclic rings like tetrazoles.

The chloro group can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

This trifecta of reactivity allows medicinal chemists to use this compound as a central scaffold to systematically build and modify drug candidates, facilitating the exploration of chemical space in the search for new medicines.

Contributions to Agrochemical Development

The structural motifs present in this compound make it a valuable precursor in the synthesis of modern agrochemicals, particularly insecticides and fungicides. The presence of the chloro and cyano groups on the benzene (B151609) ring allows for sequential and regioselective modifications to build the complex scaffolds of active agrochemical ingredients.

One of the most significant applications of this compound is as a key intermediate in the synthesis of anthranilic diamide (B1670390) insecticides. This class of insecticides, which includes commercially important products like chlorantraniliprole, acts by targeting insect ryanodine (B192298) receptors. The synthesis of the core 2-amino-5-chloro-3-methylbenzoic acid, a crucial component of chlorantraniliprole, can be envisioned to start from precursors structurally related to this compound. Patent literature describes methods for the preparation of 2-amino-3-methyl-5-chlorobenzoate, a key intermediate for chlorantraniliprole, highlighting the industrial relevance of this structural framework. nih.govpatsnap.comunifiedpatents.com The synthesis of such complex molecules often involves a multi-step process where the functional groups of intermediates like this compound are sequentially transformed.

While direct synthesis pathways for fungicides starting from this compound are less explicitly documented in public literature, its structural elements are found in various fungicidal compounds. For instance, pyrazole (B372694) carboxamides are a known class of fungicides, and the synthesis of some of these compounds involves intermediates that could be derived from this compound. mit.edu The chloro and cyano functionalities allow for the introduction of diverse substituents, which is a key strategy in the discovery of new and effective fungicides.

| Intermediate | Final Product Class | Example of Final Product |

| 2-Amino-3-methyl-5-chlorobenzoate | Anthranilic Diamide Insecticides | Chlorantraniliprole |

| Pyrazole Carboxamide Precursors | Pyrazole Carboxamide Fungicides | Various proprietary fungicides |

Role in the Creation of Specialty Chemicals and Functional Materials

The reactivity of this compound extends beyond agrochemicals into the realm of materials science, where it serves as a building block for polymers, resins, advanced dyes, and electronic materials.

The aromatic nature and multiple functional groups of this compound make it a candidate for incorporation into high-performance polymers and resins. While specific homopolymers of this compound are not widely reported, its derivatives can be used as monomers or co-monomers in the synthesis of specialty aromatic polyesters and polyamides. The chloro and cyano groups can be retained in the polymer backbone to impart specific properties such as thermal stability, flame retardancy, and modified solubility. Alternatively, these groups can be chemically modified either before or after polymerization to introduce other functionalities. For example, the ester group can undergo polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively.

The cyanobenzene moiety is a well-known structural element in the design of functional dyes and organic electronic materials. The strong electron-withdrawing nature of the cyano group can be harnessed to tune the electronic and optical properties of molecules.

In the field of dyes, intermediates derived from this compound can be used to synthesize disperse dyes for coloring synthetic fibers like polyester. nih.govrsc.org The general strategy involves the diazotization of an amino-substituted derivative, followed by coupling with an electron-rich aromatic compound to form an azo dye. The chloro and ester groups on the initial building block can be modified to introduce auxochromes or other groups that modulate the color and fastness properties of the dye.

In the realm of organic electronics, cyano-substituted aromatic compounds are crucial for developing n-type organic semiconductors, which are essential for creating efficient organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The cyano group helps to lower the energy levels of the molecular orbitals, facilitating electron injection and transport. Materials exhibiting thermally activated delayed fluorescence (TADF) often incorporate cyano groups to achieve a small energy gap between the singlet and triplet excited states, leading to highly efficient light emission. rsc.orgnih.govnih.govresearchgate.netrsc.org While direct applications of this compound in this context are not extensively documented, its derivatives are valuable synthons for creating more complex molecules for these advanced applications.

| Functional Group | Role in Materials Science |

| Cyano Group | Electron-withdrawing, tunes electronic and optical properties of dyes and organic semiconductors. |

| Chloro Group | Reactive site for cross-coupling reactions to build larger conjugated systems. |

| Methyl Ester | Can be hydrolyzed to a carboxylic acid for further functionalization or used in polycondensation reactions. |

Methodologies for Structural Functionalization and Diversification for Specific Applications

The synthetic utility of this compound lies in the distinct reactivity of its three functional groups, which allows for a high degree of structural diversification.

The chloro substituent is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling , for instance, allows for the reaction of the aryl chloride with boronic acids to introduce new aryl or vinyl groups. unifiedpatents.comnih.gov This is particularly useful for extending the π-conjugated system in the synthesis of materials for organic electronics. The Buchwald-Hartwig amination provides a route to introduce primary or secondary amines by coupling the aryl chloride with an amine, a key step in the synthesis of many biologically active molecules and functional materials. nih.govpatsnap.comnih.govrsc.org

The cyano group can also be a site of various transformations. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, providing another handle for further functionalization. Alternatively, the cyano group can be reduced to an aminomethyl group, introducing a flexible linker and a primary amine functionality. Palladium-catalyzed cyanation is also a known method to introduce cyano groups onto aryl halides. mit.eduorganic-chemistry.orgresearchgate.netnih.govacs.org

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be converted to an acid chloride, which is a highly reactive intermediate for forming amide or ester bonds with a wide range of nucleophiles. This transformation is fundamental in the synthesis of many agrochemicals and polymers.

The chemoselectivity of these transformations is a key consideration in the design of synthetic routes using this compound. By carefully choosing reaction conditions and catalysts, it is possible to selectively modify one functional group while leaving the others intact, enabling the synthesis of a wide array of complex target molecules.

Spectroscopic and Structural Elucidation in Research Context

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise structure of Methyl 2-chloro-5-cyanobenzoate can be determined.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons and the methyl protons of the ester group will exhibit distinct signals. The substitution pattern on the benzene (B151609) ring—a chloro group at position 2, a cyano group at position 5, and the methyl ester at position 1—dictates the chemical shifts and coupling patterns of the aromatic protons.

The aromatic region is expected to show three distinct proton signals corresponding to H-3, H-4, and H-6.

H-6: This proton is ortho to the cyano group and meta to the chloro and ester groups. It is expected to appear as a doublet.

H-4: This proton is ortho to the chloro group and meta to the cyano and ester groups. It will likely appear as a doublet of doublets due to coupling with both H-3 and H-6.

H-3: This proton is ortho to both the chloro and ester groups, leading to a downfield shift, and will appear as a doublet.

The methyl protons of the ester group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OCH₃ | 3.9 | Singlet (s) |

| H-3 | 7.6-7.8 | Doublet (d) |

| H-4 | 7.8-8.0 | Doublet of Doublets (dd) |

| H-6 | 8.1-8.3 | Doublet (d) |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct carbon signals are expected.

Carbonyl Carbon (C=O): This carbon will appear significantly downfield, typically in the range of 164-168 ppm.

Aromatic Carbons: The six aromatic carbons will have chemical shifts in the range of 110-140 ppm. The carbons directly attached to the electron-withdrawing chloro, cyano, and ester groups (C-1, C-2, and C-5) will be significantly influenced. The carbon bearing the cyano group (C-5) and the chloro group (C-2) will be deshielded. The cyano carbon itself will also be observable.

Methyl Carbon (-OCH₃): The carbon of the methyl ester will appear upfield, generally around 52-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 52-55 |

| C-CN | 117-120 |

| Aromatic C-H | 128-135 |

| Aromatic C-Cl | 133-136 |

| Aromatic C-CN | 110-115 |

| Aromatic C-COOCH₃ | 130-133 |

| C=O | 164-168 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Elucidating Complex Structures

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.comsdsu.edu For this compound, cross-peaks would be expected between adjacent aromatic protons (H-3 and H-4, and H-4 and H-6), confirming their connectivity in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comresearchgate.net This would allow for the direct assignment of each aromatic carbon that bears a proton (C-3, C-4, and C-6) by correlating it to its attached proton signal. The methyl carbon signal would also show a correlation to the methyl proton singlet.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for identifying quaternary carbons (those without attached protons) and piecing together the molecular fragments. Key expected correlations for this compound would include:

The methyl protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O).

The aromatic protons showing correlations to adjacent and geminal carbons, which would confirm the substitution pattern. For instance, H-6 would be expected to show correlations to C-2, C-4, and the cyano carbon.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For this compound, the molecular formula is C₉H₆ClNO₂. chemsynthesis.com HRMS would provide a highly accurate mass measurement of the molecular ion, which can be compared to the calculated exact mass to confirm the elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ (for ³⁵Cl) | 195.0087 |

| [M+2]⁺ (for ³⁷Cl) | 197.0058 |

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can help to confirm the structure of the molecule. libretexts.orgchemguide.co.uk For this compound, several key fragmentation pathways can be predicted:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion with an m/z of 164. This is a common fragmentation for methyl esters.

Loss of the methyl group (•CH₃): Cleavage of the methyl group would lead to a fragment at m/z 180.

Loss of the entire ester group: Cleavage of the C-C bond between the aromatic ring and the carbonyl group can occur.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions is also a possibility.

The analysis of these and other potential fragments would provide strong corroborating evidence for the proposed structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed by comparing its structure with those of related, well-characterized compounds such as substituted benzonitriles and methyl benzoates. The vibrational spectrum is expected to be a composite of the vibrations of the benzene ring and its three substituents: the chloro group, the cyano group, and the methyl ester group.

The key functional groups in this compound and their expected characteristic vibrational frequencies are:

Cyano Group (C≡N): The stretching vibration of the nitrile group is one of the most characteristic and easily identifiable peaks in the IR and Raman spectra. It typically appears as a sharp, strong to medium intensity band in the region of 2240-2220 cm⁻¹. In aromatic nitriles, the conjugation with the benzene ring can slightly lower this frequency. For instance, in benzonitrile (B105546), the C≡N stretch is observed around 2230 cm⁻¹. aip.org The intensity of this band can be strong in the Raman spectrum.

Ester Group (-COOCH₃): This group gives rise to several distinct vibrations. The most prominent is the carbonyl (C=O) stretching vibration, which is expected to be a very strong and sharp band in the IR spectrum, typically in the range of 1730-1715 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring and the electronic effects of the other substituents. The C-O stretching vibrations of the ester group are also characteristic, appearing as two distinct bands in the 1300-1000 cm⁻¹ region.

Aromatic Ring (C₆H₃): The substituted benzene ring will exhibit several characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring also influences the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region, which can be indicative of the 1,2,4-trisubstitution pattern.

Chloro Group (C-Cl): The C-Cl stretching vibration is expected in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. Its intensity can vary.

A comparative analysis with related molecules provides further insight. For example, a study on 2-chlorobenzonitrile (B47944) showed detailed assignments for its vibrational modes. nih.gov Similarly, research on other halogenated benzonitriles provides a basis for understanding the influence of the chloro and cyano groups on the benzene ring vibrations. nih.gov The study of 2-amino-4-chlorobenzonitrile (B1265954) also provides data on the vibrational modes of a similarly substituted ring, with the nitrile stretching frequency observed at 2211 cm⁻¹. analis.com.my

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Cyano (C≡N) | Stretching | 2240 - 2220 | Medium to Strong (Sharp) |

| Ester (C=O) | Stretching | 1730 - 1715 | Strong |

| Ester (C-O) | Stretching | 1300 - 1000 | Medium to Strong |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium to Weak |

| Aromatic (C=C) | Ring Stretching | 1600 - 1450 | Medium to Weak |

| Chloro (C-Cl) | Stretching | 800 - 600 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies (for related compounds/derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformation and packing of molecules in the solid state. While a crystal structure for this compound is not publicly available, analysis of closely related derivatives offers valuable insights into its likely solid-state behavior.

A relevant example is the crystal structure of 2-amino-4-chlorobenzonitrile . analis.com.my This compound, while having an amino group instead of a methyl ester, shares the 1,2,4-substitution pattern with a chloro and a cyano group on the benzene ring. The study revealed that the molecule crystallizes in the triclinic space group P-1. In the crystal, intermolecular N-H···N hydrogen bonds are the dominant interactions, linking the molecules into chains. This highlights the significant role that hydrogen bonding can play in the crystal packing of substituted benzonitriles. For this compound, while classical hydrogen bonding is absent, weaker C-H···O and C-H···N interactions, as well as π-π stacking of the aromatic rings, would be expected to govern the crystal packing.

Another informative structure is that of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide . mdpi.com Although a more complex molecule, it provides data on the geometry of a cyano-substituted system. The study confirmed the near-linear geometry of the cyano group.

The conformation of this compound will be determined by the orientation of the methyl ester group relative to the plane of the benzene ring. The rotational barrier around the C(aryl)-C(ester) bond will influence the planarity of the molecule. Steric hindrance between the ortho-chloro substituent and the carbonyl oxygen of the ester group may lead to a non-planar conformation, where the ester group is twisted out of the plane of the aromatic ring. This twisting would have implications for the electronic conjugation between the ester group and the ring.

Interactive Data Table: Crystallographic Data for a Related Compound (2-amino-4-chlorobenzonitrile) analis.com.my

| Parameter | Value |

| Chemical Formula | C₇H₅ClN₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

| Volume (ų) | 354.41 (14) |

The study of such derivatives provides a solid foundation for predicting the structural properties of this compound, anticipating a structure influenced by a balance of steric effects from the ortho-chloro group and intermolecular forces dictated by the cyano and ester functionalities.

Theoretical and Computational Chemistry Studies of Methyl 2 Chloro 5 Cyanobenzoate

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. The B3LYP functional combined with a 6-311++G(d,p) basis set is a common and reliable level of theory for such calculations on organic molecules. bohrium.comresearchgate.net Studies on related substituted benzonitriles have demonstrated that DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

For Methyl 2-chloro-5-cyanobenzoate, a DFT analysis would typically start with geometry optimization to find the lowest energy structure. This would be followed by calculations of various molecular properties. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Calculated Molecular Properties of a Substituted Benzonitrile (B105546) using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -850 Hartree |

This table presents illustrative data for a substituted benzonitrile, as specific data for this compound is not available in the search results.

Ab Initio Methods for Accurate Electronic Structure Characterization

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide very accurate descriptions of the electronic structure, especially when used with large basis sets. aps.org

For a molecule like this compound, ab initio calculations would be employed to obtain a more precise characterization of its electronic properties. This includes the calculation of electron correlation effects, which are not fully accounted for in standard DFT methods. The results from ab initio calculations can be used to validate the findings from DFT and provide a more detailed understanding of the electron distribution and molecular orbitals.

For example, a study on the electronic structure of the sulfate (B86663) ion highlighted the importance of including d-orbitals in the basis set for an accurate description of the bonding. nih.gov Similarly, for this compound, the choice of basis set would be crucial for obtaining accurate results. The application of ab initio methods to study the electronic properties of two-dimensional heterostructures has also been demonstrated, showcasing the versatility of these computational techniques. nih.gov

Conformational Analysis and Energy Landscapes Mapping

The presence of the methyl ester group in this compound introduces conformational flexibility due to rotation around the C-C and C-O single bonds. Conformational analysis aims to identify the stable conformers of the molecule and to map the potential energy surface associated with these rotational degrees of freedom.

The rotation of the methyl group and the ester group relative to the benzene (B151609) ring can lead to different spatial arrangements with varying energies. Computational methods can be used to calculate the energy of the molecule as a function of the dihedral angles defining the orientation of these groups. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between conformers.

A study on m-methylbenzaldehyde investigated the impact of molecular conformation on the barriers to internal methyl rotation, revealing significant differences in the torsional potential for different conformers. nih.gov For this compound, the steric and electronic interactions between the chloro, cyano, and methyl ester groups will influence the preferred conformation. For instance, the rotation of the ester group might be hindered by the presence of the adjacent chloro substituent.

Table 2: Illustrative Rotational Barriers for a Substituted Methyl Benzoate

| Rotational Barrier | Calculated Energy (kcal/mol) |

| Methyl Group Rotation | 1.5 |

| Ester Group Rotation | 5.8 |

This table presents illustrative rotational barrier data for a substituted methyl benzoate, as specific data for this compound is not available in the search results. The values are representative of typical rotational barriers in such molecules. nih.govmdpi.com

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity in various transformations, such as nucleophilic aromatic substitution or reactions involving the cyano or ester groups.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. mdpi.com The structure and energy of the transition state provide crucial information about the reaction mechanism and the factors that control the reaction rate.

For example, in a nucleophilic substitution reaction, the cyanide ion can act as a nucleophile. youtube.com A computational study of a nucleophilic substitution reaction on a haloalkane can illustrate the mechanism, showing the attack of the nucleophile and the departure of the leaving group through a transition state. youtube.com For this compound, a similar approach could be used to study the substitution of the chloro group by a nucleophile. The presence of the electron-withdrawing cyano and ester groups would be expected to activate the aromatic ring towards nucleophilic attack.

A computational study on the [3+2] cycloaddition reaction of benzonitrile oxide with a substituted cyclopentenone used DFT to investigate the reaction mechanism and selectivity. nih.gov This type of analysis could be applied to reactions involving the cyano group of this compound.

Table 3: Illustrative Activation Energies for a Nucleophilic Aromatic Substitution Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Formation of Meisenheimer Complex | 15.2 |

| Departure of Leaving Group | 5.7 |

This table presents illustrative activation energy data for a nucleophilic aromatic substitution reaction on a related aromatic compound, as specific data for this compound is not available in the search results. The values are representative of the energy barriers that might be expected for such a reaction. researchgate.net

Predictive Modeling for Reactivity, Selectivity, and Reaction Outcomes

Predictive modeling based on computational chemistry can be used to forecast the reactivity and selectivity of a molecule in various chemical reactions. This is particularly useful in organic synthesis for planning reaction strategies and predicting the major products.

For this compound, predictive models could be used to determine the most likely site for electrophilic or nucleophilic attack on the aromatic ring. The electron-withdrawing properties of the chloro and cyano groups, and the electron-donating character of the ester group (through resonance) will influence the electron density distribution around the ring, thereby directing incoming reagents to specific positions.

A study on predicting the site of electrophilic substitution in aromatic systems used DFT to calculate the relative stabilities of the sigma-complex intermediates, which successfully predicted the regioselectivity for a range of reactions. nih.govdiva-portal.org This approach could be applied to this compound to predict the outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions.

Computational Approaches to Structure-Activity Relationship (SAR) Studies of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to correlate the chemical structure of a series of compounds with their biological activity or physical properties. Computational methods play a crucial role in developing these relationships.

For derivatives of this compound, QSAR studies could be employed to understand how modifications to the molecular structure affect a particular activity. This involves calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, and then using statistical methods to build a mathematical model that relates these descriptors to the observed activity.

For instance, a 3D-QSAR study on benzimidazole (B57391) derivatives was used to correlate their chemical and physical properties with their biological activity. nih.gov Similarly, QSAR studies on benzothiophene (B83047) derivatives as enzyme inhibitors have provided insights into the molecular features that govern their affinity and selectivity. nih.gov For derivatives of this compound, a QSAR study could guide the design of new compounds with enhanced properties, for example, by suggesting which substituents to introduce and at which positions to improve a desired biological activity.

Future Research Directions and Emerging Applications

Exploration of Novel, More Efficient, and Environmentally Benign Synthetic Routes

The development of green and efficient synthetic methods is a cornerstone of modern chemistry. For Methyl 2-chloro-5-cyanobenzoate, research is actively pursuing alternatives to traditional synthetic pathways, which may involve harsh reagents and generate significant waste.

One promising avenue is the exploration of photolytic reactions. For instance, the irradiation of electron-donating substituted phenyl halides in the presence of a cyanide source has been shown to produce benzonitriles in high yields through an ArSN1 reaction. nih.gov This method offers a milder alternative to conventional thermal reactions.

Furthermore, the direct conversion of benzoic acid derivatives to benzonitriles is an area of active investigation. youtube.com Thermal and catalyst-free methods are being developed to streamline this transformation, reducing the number of synthetic steps and the associated waste. youtube.comnih.gov

Table 1: Comparison of Synthetic Routes for Benzonitrile (B105546) Derivatives

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Traditional Cyanation | Metal cyanides, high temperatures | Well-established | Use of toxic cyanides, harsh conditions |

| Photolytic Synthesis | UV irradiation, KCN | Mild conditions, high yields | Requires specialized equipment |

| Ionic Liquid-Mediated | Ionic liquids, moderate temperatures | Recyclable media, simplified workup | Cost of ionic liquids |

| Direct Conversion | Thermal or catalyst-free | Atom economy, fewer steps | May require high temperatures |

Development of Advanced Catalytic Systems for Selective Transformations

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of chemical reactions. For this compound, the development of advanced catalytic systems is crucial for its selective functionalization.

Palladium-catalyzed cyanation of aryl chlorides has emerged as a powerful tool for the synthesis of benzonitriles. acs.orgnih.govacs.orgnih.gov Research has focused on developing highly effective palladium/ligand systems that operate under mild conditions, tolerate a wide range of functional groups, and utilize less toxic cyanide sources like K4[Fe(CN)6]. acs.orgnih.govnih.gov The use of palladacycle catalysts, for instance, has been shown to prevent catalyst poisoning and allow for low catalyst loadings and fast reaction times. nih.gov

Manganese-based catalysts are also being explored for the hydrogenation of methyl benzoates. These catalysts can facilitate reactions at lower temperatures and offer opportunities for optimizing catalyst structure to improve performance.

Furthermore, the use of solid acid catalysts, such as zirconium/titanium-based materials, presents a promising approach for the esterification of benzoic acids. rsc.org These catalysts can operate without the need for additional Brønsted acids, simplifying the reaction setup and workup. rsc.org

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and the potential for automation. The integration of this compound chemistry into these platforms is a key area of future development.

Flow chemistry has been successfully applied to a variety of reactions relevant to the synthesis and transformation of benzonitriles, including cyanide-free nitrile synthesis and photochemical transformations. rsc.orgnih.gov A continuous flow process for the synthesis of aryl nitriles using p-tosylmethyl isocyanide (TosMIC) as a cyanide-free precursor has been reported, demonstrating the potential for rapid and scalable production. rsc.org

The development of automated flow synthesis platforms allows for real-time reaction monitoring and optimization, leading to higher yields and purity. These systems can be particularly beneficial for handling hazardous reagents and intermediates often involved in the synthesis of complex molecules.

Potential Applications in Supramolecular Chemistry and Self-Assembly Processes

The unique structural features of this compound, particularly the presence of the cyano and ester functional groups, make it an attractive building block for the construction of supramolecular assemblies.

The cyano group can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions. Studies on cyanobenzoic acid derivatives have shown their ability to form distinct supramolecular structures through hydrogen bonding and interactions with N-donor ligands. nih.gov These assemblies can exhibit diverse architectures, such as stacked layers and helical chains. nih.gov

Furthermore, the self-assembly of melamine (B1676169) and cyanuric acid derivatives has been shown to create layered supramolecular structures in water, highlighting the potential for creating ordered materials from simple building blocks. rsc.org The ability to control the arrangement of molecules in these assemblies opens up possibilities for the design of functional materials with tailored properties.

Targeted Synthesis of Bioactive Compounds with Tailored Pharmacological or Agrochemical Profiles

Substituted benzonitriles are important structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. medcraveonline.comnih.gov this compound serves as a valuable precursor for the targeted synthesis of such molecules.

The cyano group can be readily converted into other functional groups, such as amines, amides, and carboxylic acids, providing access to a diverse array of chemical structures. For example, benzylidenemalononitrile (B1330407) derivatives have been investigated for their potential anticancer and antiparasitic activities. nih.gov

In the field of agrochemicals, benzonitrile derivatives are used in the manufacturing of fungicides and other crop protection agents. medcraveonline.com The targeted synthesis of novel heterocyclic compounds with insecticidal activity has been demonstrated starting from precursors containing a cyanomethyl group. researchgate.net The ability to precisely modify the structure of this compound allows for the rational design of new compounds with optimized biological activity.

Table 2: Bioactive Compounds Derived from Substituted Benzonitriles

| Compound Class | Biological Activity | Starting Material Type |

| Benzylidenemalononitriles | Anticancer, Antiparasitic | Substituted Benzaldehydes |

| Heterocyclic Compounds | Insecticidal | Cyanomethyl-containing precursors |

| Indolizine Derivatives | Potential Pharmacological Activity | 5-Chloroindolizines |

| Quinazolinone Derivatives | Potential Biological Activity | Chloro-substituted anthranilic acids |

Q & A

Q. Basic

- Crystallization : Use ethanol/water (3:1 v/v) to precipitate the product, achieving >97% purity .

- Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for impurities with similar polarity .

- Distillation : For large-scale synthesis, fractional distillation under vacuum (0.1–1 mmHg) minimizes thermal degradation .

What strategies mitigate competing side reactions during nucleophilic substitution on this compound?

Q. Advanced

- Temperature control : Maintain ≤60°C to prevent cyano group hydrolysis (e.g., to carboxylic acid).

- Protecting groups : Temporarily protect the cyano group using trimethylsilyl (TMS) agents during substitutions at the chloro position .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize transition states and reduce nucleophile aggregation .

Which spectroscopic methods are critical for confirming the structure of this compound?

Q. Basic

- NMR : H and C NMR identify substituent positions (e.g., Cl at C2, CN at C5). Aromatic protons show distinct splitting patterns .

- IR spectroscopy : Strong absorption at ~2240 cm confirms the cyano group; ester C=O appears at ~1720 cm .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 199 for [M]) and fragmentation patterns validate the structure .

How to design a kinetic study to assess the reactivity of the cyano group in this compound under varying pH?

Q. Advanced

- Experimental setup : Monitor hydrolysis rates via UV-Vis spectroscopy (λ = 260 nm) in buffered solutions (pH 2–12) at 25–80°C.

- Data collection : Track intermediate formation (e.g., carboxylic acid) using HPLC with a C18 column and 0.1% TFA/ACN mobile phase .

- Kinetic analysis : Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡) and identify pH-dependent reaction pathways .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced

- Steric hindrance : The ortho-chloro group reduces accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (XPhos) to enhance selectivity .

- Electronic effects : The electron-withdrawing cyano group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. Adjust catalyst loading (e.g., 5–10% Pd) to compensate .

What analytical approaches resolve discrepancies in HPLC purity assessments of this compound?

Q. Advanced

- Column optimization : Use a phenyl-hexyl stationary phase to separate structurally similar impurities (e.g., methyl 2-chloro-4-cyanobenzoate).

- Method validation : Perform spike/recovery experiments with known impurities (95–105% recovery indicates accuracy) .

- Mass detection : Couple LC with high-resolution MS (HRMS) to identify low-abundance contaminants (<0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.